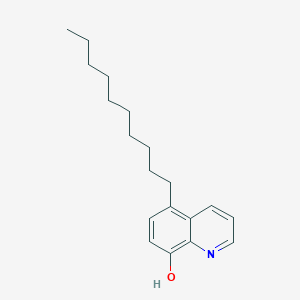
8-Quinolinol, 5-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-decylquinolin-8-ol: is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields. The addition of a decyl group at the 5-position enhances its hydrophobicity, potentially altering its interaction with biological membranes and its overall bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-decylquinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of 5-decylquinolin-8-ol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the alkylation step, and solvent-free conditions or green solvents like ionic liquids may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 5-decylquinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: In biological research, 5-decylquinolin-8-ol is investigated for its antimicrobial and anticancer properties. It has shown activity against a range of bacterial and fungal pathogens, as well as potential cytotoxic effects on cancer cell lines .
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes. Its hydrophobic nature makes it suitable for applications in coatings and surface treatments .
Mechanism of Action
The mechanism of action of 5-decylquinolin-8-ol involves its interaction with biological membranes and enzymes. The hydrophobic decyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also chelate metal ions, inhibiting metalloenzymes and interfering with essential biological processes .
Molecular Targets and Pathways:
Membrane Disruption: Integration into lipid bilayers, causing membrane destabilization.
Enzyme Inhibition: Chelation of metal ions, inhibiting metalloenzymes such as DNA gyrase and topoisomerase.
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial and chelating properties.
5-chloroquinolin-8-ol: A halogenated derivative with enhanced antimicrobial activity.
5,7-dichloroquinolin-8-ol: Another halogenated derivative with broad-spectrum antimicrobial properties.
Uniqueness of 5-decylquinolin-8-ol: The addition of the decyl group at the 5-position distinguishes 5-decylquinolin-8-ol from other quinolin-8-ol derivatives. This modification enhances its hydrophobicity, potentially improving its membrane-disrupting capabilities and altering its bioactivity profile .
Properties
CAS No. |
88559-40-4 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-decylquinolin-8-ol |
InChI |
InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(21)19-17(16)12-10-15-20-19/h10,12-15,21H,2-9,11H2,1H3 |
InChI Key |
NJCALIDDXSNFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


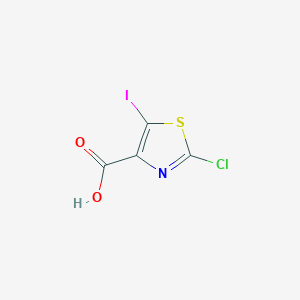
![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)

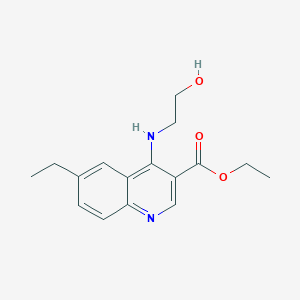

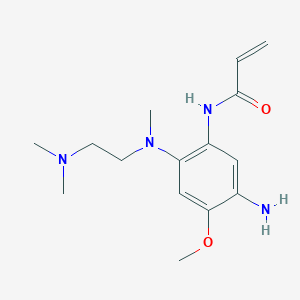
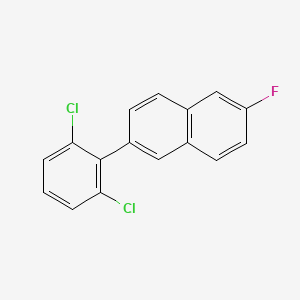
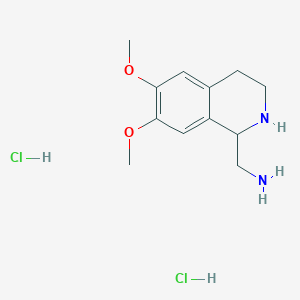



![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
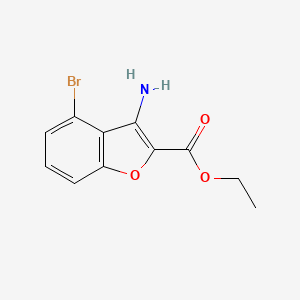
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)
